Dynorphin A (1-10) TFA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dynorphin A (1-10) (TFA), an endogenous opioid neuropeptide, binds to extracellular loop 2 of the κ-opioid receptor. Dynorphin A (1-10) (TFA) also blocks NMDA-activated current with an IC50 of 42.0 μM.

Wissenschaftliche Forschungsanwendungen

Role in Neuropathic Pain and Analgesia

Dynorphin A, an endogenous opioid peptide, has been studied for its involvement in neuropathic pain and analgesia. Research has shown that dynorphin-induced allodynia, a pain state, can be reduced by modulating cytokine activity in the spinal cord, suggesting potential therapeutic strategies for chronic pain treatment (Laughlin et al., 2000). Additionally, the biotransformation of dynorphin in inflamed tissue highlights its role in analgesia and inflammation (Morgan et al., 2012).

Interaction with Bradykinin Receptors in Neuropathic Pain

Dynorphin A fragments interact with bradykinin B2 receptors, influencing neuronal activity in the spinal cord. This interaction is significant in the context of chronic and neuropathic pain, suggesting that targeting spinal bradykinin receptors may have therapeutic potential (Bannister et al., 2014).

Analytical Techniques for Dynorphin Peptides

Advanced analytical techniques have been developed for the separation and analysis of dynorphin peptides. Capillary electrochromatography using a polydiallyldimethylammonium chloride gold nanoparticle‐modified capillary, for instance, has been employed for efficient separation of dynorphin metabolites, which is crucial for understanding its role in various physiological and pathological states (Al‐Hossaini et al., 2016).

Structural and Conformational Analysis

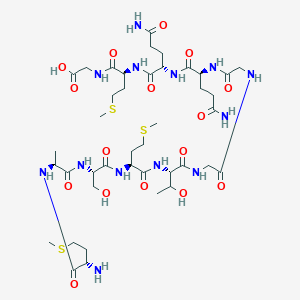

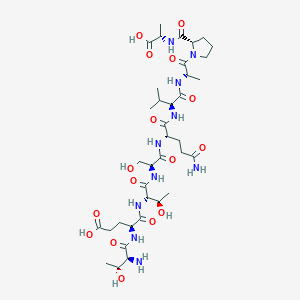

The structural and conformational analysis of dynorphin A, such as the study using hydrogen—deuterium exchange and tandem mass spectrometry, provides insights into its bioactive conformation, which is essential for designing therapeutic agents (Cai & Dass, 2007).

Synthesis of Dynorphin Analogues

Synthesizing dynorphin analogues, such as those cyclized by ring-closing metathesis, reveals the importance of conformational mobility in dynorphin's interaction with opioid receptors. Such studies contribute to the development of novel analgesics and therapeutic agents (Fang et al., 2009).

Eigenschaften

Molekularformel |

C₅₉H₉₂F₃N₁₉O₁₄ |

|---|---|

Molekulargewicht |

1348.48 |

Sequenz |

One Letter Code: YGGFLRRIRP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.